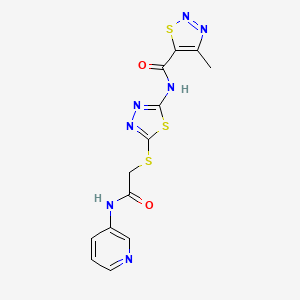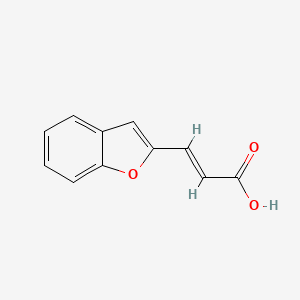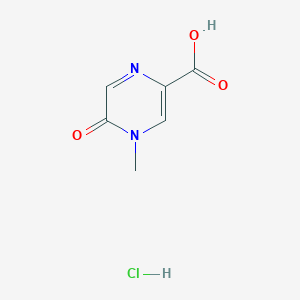![molecular formula C19H23FN4O2 B2509818 N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226435-02-4](/img/structure/B2509818.png)
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyrimidine rings and fluorophenyl groups, which are common in the design of biologically active molecules. For instance, compounds with antiallergic , antiviral , and anticancer activities have been synthesized and studied, indicating the potential pharmacological importance of such structures.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including indolization, amidification, and fluorination. For example, the preparation of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions followed by Japp-Klingemann method and subsequent amidification . Similarly, the synthesis of antiviral molecules involved characterizing the compounds using spectroscopic methods . These methods could potentially be applied to the synthesis of "N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide" with appropriate modifications.
Molecular Structure Analysis
The molecular structure and interactions of related compounds have been analyzed using quantum chemical methods and spectroscopic techniques. For instance, the equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments of a novel anti-COVID-19 molecule were carried out using density functional theory (DFT) . These techniques could be used to analyze the molecular structure of "N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide" to understand its geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was used as a site-selective electrophilic fluorinating agent, demonstrating its ability to introduce fluorine atoms into different substrates under mild conditions . This suggests that the fluorophenyl group in "N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide" may also participate in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated, including their spectroscopic characteristics and drug-likeness based on Lipinski's rule. The antiviral potency of a related compound was also assessed through molecular docking studies . These analyses provide insights into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for drug development. Similar studies could be conducted on "N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide" to predict its pharmacokinetic profile and potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Scientific Research Applications of Pyrimidine Derivatives
Pyrimidine derivatives, akin to the structure , are extensively researched for their diverse biological activities and potential therapeutic applications. For instance, fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are pivotal in cancer treatment due to their ability to inhibit thymidylate synthase and disrupt nucleic acid synthesis. These compounds have been subject to innovations in synthesis methods, including isotopic labeling for studying metabolism and biodistribution, and their integration into RNA and DNA for mechanistic studies (Gmeiner, 2020). Additionally, pyrimidine and imidazole scaffolds are recognized for their selectivity as inhibitors in targeting p38 mitogen-activated protein (MAP) kinase, crucial for regulating pro-inflammatory cytokine release, highlighting their significance in drug design and synthesis (Scior et al., 2011).
Optoelectronic Applications
Beyond pharmacological interests, pyrimidine derivatives exhibit utility in optoelectronic materials. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown promise for the creation of novel materials with applications in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. The electroluminescent properties of these compounds, especially when substituted with aryl or heteroaryl groups, underscore their potential in fabricating advanced optoelectronic devices (Lipunova et al., 2018).
Environmental Impact and Degradation
The environmental impact and degradation pathways of related compounds, like acetaminophen, have also been a focus, shedding light on the biotoxicity of degradation products and the necessity for advanced oxidation processes in water treatment to address micro-pollutant concerns (Vo et al., 2019). This area of research is critical for understanding the lifecycle and environmental footprint of such chemical entities.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-13-5-4-8-24(11-13)19-21-14(2)9-18(23-19)26-12-17(25)22-16-7-3-6-15(20)10-16/h3,6-7,9-10,13H,4-5,8,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQVCCACRXRLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B2509741.png)

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-N-(2,6-dichlorophenyl)amine](/img/structure/B2509745.png)




![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)

